molecular formula C12H16N6O2 B10905084 3-[(2-methyl-4-nitro-1H-imidazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

3-[(2-methyl-4-nitro-1H-imidazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Cat. No.: B10905084
M. Wt: 276.29 g/mol
InChI Key: CTUDJFRSSBLGGP-UHFFFAOYSA-N
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Description

3-[(2-methyl-4-nitro-1H-imidazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine: is a complex heterocyclic compound with a unique structure. Let’s break it down:

  • Imidazole Core: : The compound contains an imidazole ring, which is a five-membered heterocyclic moiety composed of three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. Imidazole is also known as 1,3-diazole. It plays a crucial role in various natural products, including histidine, purine, histamine, and DNA-based structures.

  • Nitro and Methyl Groups: : The compound features a methyl group (CH₃) and a nitro group (NO₂) attached to the imidazole ring.

Preparation Methods

The synthetic routes for this compound can vary, but one common method involves the following steps:

  • Imidazole Synthesis: : Start with the synthesis of imidazole itself. Various methods exist, including the reaction of glyoxal and ammonia. The methyl and nitro substituents are then introduced.

  • Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine Formation: : The imidazole derivative undergoes further reactions to form the tetrahydrotriazoloazepine ring system. Specific conditions and reagents are crucial for achieving this transformation.

Chemical Reactions Analysis

    Reactivity: The compound can participate in various reactions, including oxidation, reduction, and substitution.

    Common Reagents: Reagents like strong acids, bases, and metal catalysts are often employed.

    Major Products: The specific products formed depend on the reaction conditions. For example, reduction may yield amines, while oxidation could lead to nitroso compounds.

Scientific Research Applications

    Medicine: Investigate its potential as an antimicrobial, antitumor, or anti-inflammatory agent.

    Chemistry: Explore its role as a building block for more complex molecules.

    Industry: Consider applications in drug development or materials science.

Mechanism of Action

    Targets: Identify molecular targets affected by this compound.

    Pathways: Investigate the signaling pathways influenced by its interactions.

Comparison with Similar Compounds

    Uniqueness: Highlight what sets this compound apart from structurally similar molecules.

    Similar Compounds: Explore related compounds, such as other imidazole derivatives or triazoloazepines.

Properties

Molecular Formula

C12H16N6O2

Molecular Weight

276.29 g/mol

IUPAC Name

3-[(2-methyl-4-nitroimidazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

InChI

InChI=1S/C12H16N6O2/c1-9-13-11(18(19)20)7-16(9)8-12-15-14-10-5-3-2-4-6-17(10)12/h7H,2-6,8H2,1H3

InChI Key

CTUDJFRSSBLGGP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN1CC2=NN=C3N2CCCCC3)[N+](=O)[O-]

Origin of Product

United States

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